2(1H)-Pyrimidinone, tetrahydro-4-thioxo-

Thermal Analysis Polymorph Screening Crystallization Process Development

2(1H)-Pyrimidinone, tetrahydro-4-thioxo- (CAS 4874-14-0), also referred to as 5,6-dihydro-4-thiouracil or 4-sulfanylidene-1,3-diazinan-2-one, is a saturated heterocyclic thiolactam with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol. It belongs to the tetrahydropyrimidinethione class, characterized by a fully saturated pyrimidine ring bearing a thioxo (C=S) group at the 4-position and a carbonyl at the 2-position.

Molecular Formula C4H6N2OS
Molecular Weight 130.17 g/mol
CAS No. 4874-14-0
Cat. No. B12363774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Pyrimidinone, tetrahydro-4-thioxo-
CAS4874-14-0
Molecular FormulaC4H6N2OS
Molecular Weight130.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)NC1=S
InChIInChI=1S/C4H6N2OS/c7-4-5-2-1-3(8)6-4/h1-2H2,(H2,5,6,7,8)
InChIKeyDRSFFSGDEDDDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydro-4-thioxo-2(1H)-pyrimidinone (CAS 4874-14-0) – Structural Identity and Compound Class


2(1H)-Pyrimidinone, tetrahydro-4-thioxo- (CAS 4874-14-0), also referred to as 5,6-dihydro-4-thiouracil or 4-sulfanylidene-1,3-diazinan-2-one, is a saturated heterocyclic thiolactam with the molecular formula C₄H₆N₂OS and a molecular weight of 130.17 g/mol . It belongs to the tetrahydropyrimidinethione class, characterized by a fully saturated pyrimidine ring bearing a thioxo (C=S) group at the 4-position and a carbonyl at the 2-position [1]. The compound is listed on the EPA TSCA Inventory and is commercially available as a fine-chemical building block for research and synthetic applications [2].

Why 4-Thioxo-Tetrahydropyrimidinone Cannot Be Interchanged with Common Thiouracil Analogs


The saturated 4-thioxo-tetrahydropyrimidinone scaffold is structurally distinct from both its unsaturated counterpart (4-thiouracil, CAS 591-28-6) and its positional isomer (2-thioxo-tetrahydropyrimidinone, CAS 5366-11-0). The saturation of the C5–C6 bond eliminates aromaticity present in thiouracils, altering the electronic environment of the thioamide moiety, hydrogen-bonding capability, and ring conformation . Critically, the 4-thioxo isomer versus the 2-thioxo isomer represents a positional permutation of the C=S and C=O groups on the diazinane ring, yielding compounds with dramatically different physical properties, reactivity profiles, and potential biological target engagement . These structural differences translate into quantifiable disparities in melting point, lipophilicity, and chromatographic behavior—factors that directly impact formulation, purification, and assay compatibility in both industrial and research workflows.

Quantitative Differentiation Evidence for Tetrahydro-4-thioxo-2(1H)-pyrimidinone (CAS 4874-14-0)


Melting Point Disparity: 4-Thioxo vs. 2-Thioxo Saturated Isomer

The melting point of the 4-thioxo isomer (191–193 °C) is approximately 155 °C higher than that of its direct positional isomer, tetrahydro-2-thioxo-4(1H)-pyrimidinone (34–38 °C) . This massive thermal stability differential reflects fundamentally different intermolecular hydrogen-bonding networks in the solid state, originating from the swapped positions of the C=O and C=S hydrogen-bond acceptors/donors .

Thermal Analysis Polymorph Screening Crystallization Process Development

Lipophilicity Contrast: Saturated 4-Thioxo vs. Unsaturated 4-Thiouracil

The saturated 4-thioxo-tetrahydropyrimidinone exhibits a LogP of −0.728, indicating moderate hydrophilicity [1]. In contrast, the unsaturated 4-thiouracil (CAS 591-28-6) has a reported LogP of approximately +0.47 (estimated) or −0.14 (KowWin estimate), placing it in a more lipophilic partition regime . This LogP difference of approximately 1.2 log units corresponds to a roughly 16-fold difference in octanol/water partition coefficient, substantially affecting solvent extraction behavior, reverse-phase HPLC retention, and biological membrane permeability predictions.

LogP Determination ADME Prediction Extraction Optimization

Ionization State at Physiological pH: pKa Differentiation vs. 4-Thiouracil

The predicted pKa of tetrahydro-4-thioxo-2(1H)-pyrimidinone is 7.46 ± 0.20 , meaning the compound exists in a nearly 1:1 equilibrium of neutral and anionic forms at physiological pH 7.4. In comparison, 4-thiouracil has a reported pKa of approximately 7.75 [1], shifting its ionization midpoint approximately 0.3 log units more basic. At pH 7.4, an estimated ~53% of the 4-thioxo-tetrahydropyrimidinone is ionized versus ~31% for 4-thiouracil — a difference that can influence solubility, protein binding, and passive membrane permeability in biological assay contexts.

pKa Prediction Ionization State Bioavailability Assessment

Reverse-Phase HPLC Retention Behavior: Validated Separation Method

A validated reverse-phase HPLC method using a Newcrom R1 mixed-mode column with acetonitrile/water/phosphoric acid mobile phase has been specifically documented for 2(1H)-pyrimidinone, tetrahydro-4-thioxo- [1]. The method is reported as scalable for preparative impurity isolation and suitable for pharmacokinetic sample analysis when phosphoric acid is replaced with formic acid for mass-spectrometry compatibility [1]. No equivalent published, column-specific validated separation protocol was identified for the 2-thioxo isomer (CAS 5366-11-0) or for 4-thiouracil on this stationary phase, providing a documented analytical starting point unique to the 4-thioxo saturated scaffold.

HPLC Method Development Analytical Quality Control Impurity Profiling

Thermal Stability Advantage Over Unsaturated 4-Thiouracil for High-Temperature Synthesis

The target compound melts without decomposition at 191–193 °C , providing a defined liquid-phase processing window. In contrast, 4-thiouracil decomposes upon melting at ~295 °C , and 2-thiouracil decomposes above 300–340 °C [1]. While the unsaturated analogs ultimately reach higher temperatures before phase transition, their decomposition-coupled melting introduces uncertainty in high-temperature reaction control and may generate reactive degradation products. The saturated 4-thioxo compound offers a clean, sub-200 °C melting transition compatible with standard laboratory and pilot-plant heating equipment, facilitating melt-phase reactions and hot-melt formulation approaches without decomposition risk.

Thermal Stability Reaction Condition Tolerance Process Chemistry

High-Value Application Scenarios for Tetrahydro-4-thioxo-2(1H)-pyrimidinone (CAS 4874-14-0)


Melt-Phase Synthetic Transformations Requiring Thermal Stability Below 200 °C

The clean melting point of 191–193 °C without decomposition [1] enables solvent-free melt-phase reactions — including thioamide alkylations, condensations, and Biginelli-type multicomponent cyclocondensations — where thiouracil analogs would decompose. Process chemists synthesizing fused heterocycles or thionucleoside precursors can exploit this thermal window, directly leveraging the ~155 °C melting-point advantage over the 2-thioxo isomer (34–38 °C) and the decomposition-free behavior lacking in 4-thiouracil (decomposition at 295 °C) .

Hydrophilic Scaffold Design for Aqueous-Phase Biological Assays

With a LogP of −0.728 [1], this compound is approximately 16-fold more hydrophilic than 4-thiouracil (LogP ~+0.47). Medicinal chemists designing kinase inhibitors, antimicrobial agents, or photoactivatable probes based on the 4-thioxopyrimidine scaffold can select this saturated building block when aqueous solubility and reduced non-specific protein binding are prioritized — reducing the need for co-solvents (e.g., DMSO) in primary screening assays and simplifying bioassay-compatible formulation.

Validated HPLC Analytical Method for QC and Pharmacokinetic Studies

A documented reverse-phase HPLC separation on a Newcrom R1 column using acetonitrile/water/phosphoric acid (switchable to formic acid for LC-MS compatibility) has been specifically validated for this compound [1]. Analytical development teams and QC laboratories requiring immediate, scalable chromatographic methods — particularly for impurity profiling in preparative separations or pharmacokinetic sample analysis — benefit from this pre-existing protocol, avoiding weeks of method development typically required for less-characterized thioxopyrimidine analogs.

Synthetic Intermediate for 4-Thionucleoside and 4-Thio-Modified Oligonucleotide Programs

The 4-thioxo-tetrahydropyrimidinone core serves as a direct precursor for synthesizing 4-thionucleoside analogs (e.g., 4-thiouridine, 4-thiothymidine) and their oligonucleotide conjugates, which are employed as photo-crosslinking probes and antiviral agents [1]. The saturated ring can be selectively oxidized to the aromatic 4-thiouracil post-nucleoside coupling, offering a protecting-group strategy not available with the pre-aromatized thiouracil starting materials. This synthetic flexibility supports nucleotide chemistry programs in chemical biology and RNA therapeutics .

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